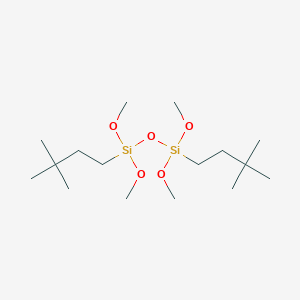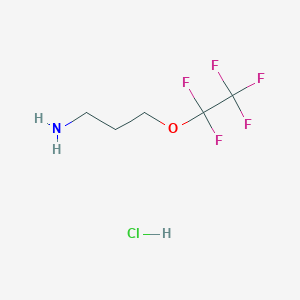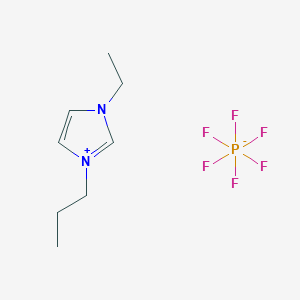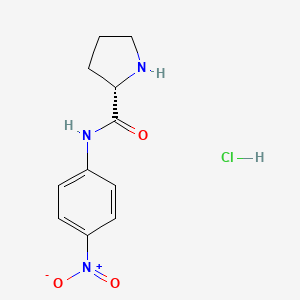
L-Proline-4-nitroanilide hydrochloride; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline-4-nitroanilide hydrochloride (L-PNA-HCl) is an important organic compound used in a variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 165-167°C, and is soluble in water and ethanol. L-PNA-HCl is a versatile reagent that is used in a number of different synthetic pathways and is also used for a variety of analytical purposes. In addition to its use as a reagent, L-PNA-HCl has also been studied for its potential as a therapeutic agent.
作用機序
The exact mechanism of action of L-Proline-4-nitroanilide hydrochloride; 95% is not fully understood. However, it is believed that the compound binds to certain protein targets, which in turn modifies the activity of the protein. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2.
Biochemical and Physiological Effects
L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential therapeutic effects. In particular, it has been studied for its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. These effects may have implications for the treatment of a variety of diseases, including cancer, arthritis, and diabetes.
実験室実験の利点と制限
The main advantage of L-Proline-4-nitroanilide hydrochloride; 95% is its versatility. It can be used in a variety of synthetic pathways and is also useful for analytical purposes. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, the compound is slightly toxic and should be handled with care.
将来の方向性
There are a number of potential future applications for L-Proline-4-nitroanilide hydrochloride; 95%. These include its potential use as a therapeutic agent for a variety of diseases, such as cancer, arthritis, and diabetes. Additionally, further research could be conducted to better understand the compound’s mechanism of action and to explore its potential as an inhibitor of certain enzymes. Finally, further research could be conducted to study the compound’s potential as a reagent in organic synthesis and as an analytical tool.
合成法
L-Proline-4-nitroanilide hydrochloride; 95% can be synthesized from proline and 4-nitroaniline in a two-step process. The first step involves reacting proline with nitrous acid to form a diazonium salt. This is followed by the reaction of the diazonium salt with 4-nitroaniline to form L-Proline-4-nitroanilide hydrochloride; 95%. This reaction is often carried out in an aqueous solution of hydrochloric acid and the reaction is usually complete within 15-30 minutes.
科学的研究の応用
L-Proline-4-nitroanilide hydrochloride; 95% is widely used in scientific research due to its versatility. It is often used as a reactant in organic synthesis and as a reagent for analytical purposes. It is also used to study the structure and function of proteins, as it can be used to modify proteins in a variety of ways. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential as a therapeutic agent, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
特性
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBRJAPRVDQLW-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-pNA.HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
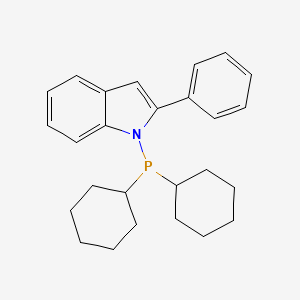

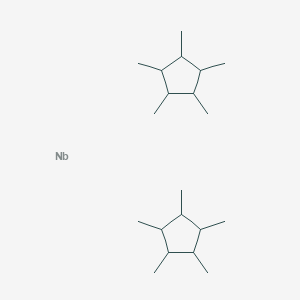
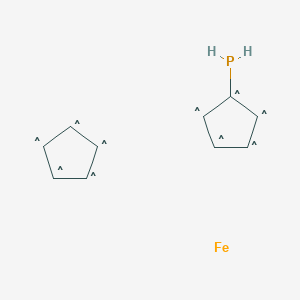

![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
